molecular formula C6H11NO2 B8138087 cis-2-Amino-cyclopropanecarboxylic acid ethyl ester

cis-2-Amino-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8138087
M. Wt: 129.16 g/mol
InChI Key: YJRYAHXBMQIZTN-UHNVWZDZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Amino-cyclopropanecarboxylic acid ethyl ester can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

cis-2-Amino-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, alcohols, and oxo compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

cis-2-Amino-cyclopropanecarboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-Amino-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a conformationally constrained analog of natural amino acids, influencing protein structure and function. Its unique cyclopropane ring structure imparts rigidity, which can affect binding interactions and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-2-Amino-cyclopropanecarboxylic acid ethyl ester include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of an amino group and an ethyl ester group on the cyclopropane ring

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYAHXBMQIZTN-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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